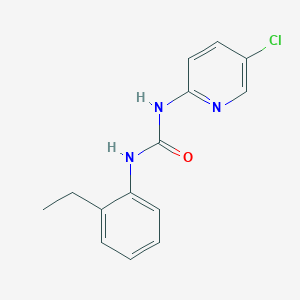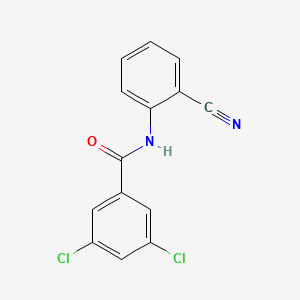
N-(2-methoxyethyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide, also known as MTAPA, is a chemical compound that has been extensively studied for its potential use in scientific research. MTAPA is a piperidine derivative and has been shown to have a variety of biochemical and physiological effects.
作用機序
N-(2-methoxyethyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide acts as an inhibitor of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, N-(2-methoxyethyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide increases the levels of acetylcholine in the brain, which can improve cognitive function. N-(2-methoxyethyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide also enhances GABAergic neurotransmission, which is involved in the regulation of anxiety and mood. Additionally, N-(2-methoxyethyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide modulates dopamine release, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide has a variety of biochemical and physiological effects. It has been shown to improve cognitive function, reduce anxiety and depression, and improve motor function. N-(2-methoxyethyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
N-(2-methoxyethyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential use in scientific research. However, there are also some limitations to its use in lab experiments. N-(2-methoxyethyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, the precise mechanism of action of N-(2-methoxyethyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide is still not fully understood, which may limit its use in some experiments.
将来の方向性
There are several future directions for research on N-(2-methoxyethyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide. One area of research could be the development of more potent and selective inhibitors of acetylcholinesterase. Another area of research could be the development of new therapeutic applications for N-(2-methoxyethyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide, such as in the treatment of anxiety disorders or addiction. Additionally, further research could be done to better understand the precise mechanism of action of N-(2-methoxyethyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide and its potential effects on various neurotransmitter systems.
合成法
N-(2-methoxyethyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide can be synthesized using a variety of methods. One common method involves the reaction of 2-thienyl isocyanate with 1-(2-aminoethyl)-4-methoxy piperidine to form the intermediate product, which is then reacted with 1,4-dibromobutane to form N-(2-methoxyethyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide. Another method involves the reaction of 2-thienyl isocyanate with 1-(2-aminoethyl)-4-methoxy piperidine followed by the reaction with 1,4-dibromobutane and then with 3-amino-1-propanol to obtain N-(2-methoxyethyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide.
科学的研究の応用
N-(2-methoxyethyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the inhibition of acetylcholinesterase, the enhancement of GABAergic neurotransmission, and the modulation of dopamine release. N-(2-methoxyethyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide has also been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
N-(2-methoxyethyl)-1-[1-(thiophene-2-carbonyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c1-25-12-8-20-18(23)15-4-2-9-22(14-15)16-6-10-21(11-7-16)19(24)17-5-3-13-26-17/h3,5,13,15-16H,2,4,6-12,14H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZLLGHTKYYFEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCCN(C1)C2CCN(CC2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-phenoxypyridin-3-yl)methyl]-3-(1H-tetrazol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B5314143.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5314144.png)
![methyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5314158.png)
![2-{4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B5314167.png)

![(4aS*,8aR*)-6-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5314183.png)
![4-[4-(3-methylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5314186.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(2-thienyl)acetamide](/img/structure/B5314195.png)
![4-{[4-bromo-3-(methylsulfonyl)phenyl]sulfonyl}-2,6-dimethylmorpholine](/img/structure/B5314197.png)

![3-hydroxy-3-{[{[1-(hydroxymethyl)cyclobutyl]methyl}(methyl)amino]methyl}-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5314214.png)
![1-[(5-chloro-6-methyl-1-benzofuran-3-yl)acetyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5314216.png)
![2-[4-bromo-2-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B5314221.png)
![3-[(methylsulfonyl)amino]benzamide](/img/structure/B5314226.png)